

Introduction: The Structural Elucidation of a Key Fluorinated Intermediate

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Compound of Interest

Compound Name: 1,2,5-Trifluoro-3-nitrobenzene

Cat. No.: B1352067

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1,2,5-Trifluoro-3-nitrobenzene (CAS No. 66684-57-9) is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis.^{[1][2]} The presence of multiple fluorine atoms and a nitro group on the benzene ring confers unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures.^{[2][3]} Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **1,2,5-trifluoro-3-nitrobenzene**.

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with the theoretical grounding and practical insights needed to interpret these spectra with confidence. We will explore the causal relationships between the molecular structure and the resulting spectral features, offering predictive analysis grounded in the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For a compound like **1,2,5-trifluoro-3-nitrobenzene**, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Expertise & Experience: The Significance of ¹⁹F NMR

While ^1H and ^{13}C NMR are standard, ^{19}F NMR is particularly informative for fluorinated compounds. The ^{19}F nucleus possesses a nuclear spin of $\frac{1}{2}$, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection—its receptivity is 83% that of the proton.^{[3][4]} Furthermore, the chemical shift range for ^{19}F is exceptionally wide (spanning over 800 ppm), which dramatically reduces the likelihood of signal overlap, a common challenge in the spectra of complex molecules.^{[4][5]} This wide dispersion allows for subtle electronic effects to be observed and quantified.

Predicted ^1H NMR Spectrum

The structure of **1,2,5-trifluoro-3-nitrobenzene** contains two aromatic protons. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals.

- H-4: This proton is situated between two fluorine atoms (F-3 and F-5). It will experience significant deshielding and will be split by the adjacent proton (H-6) and the two flanking fluorine atoms.
- H-6: This proton is adjacent to a fluorine atom (F-1) and the carbon bearing the nitro group. It will also be deshielded and will couple with H-4 and the nearby fluorine atoms.

The splitting patterns will be complex "doublets of doublets of doublets" or even more complex multiplets due to the combined H-H and H-F couplings.

Predicted ^{13}C NMR Spectrum

All six carbons in the benzene ring are chemically unique, and thus six distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum. The chemical shifts will be heavily influenced by the attached substituents.

- Carbons bonded to Fluorine (C-1, C-2, C-5): These signals will appear as large doublets due to one-bond C-F coupling (^1JCF), typically in the range of 240-260 Hz.
- Carbon bonded to the Nitro Group (C-3): This carbon will be significantly deshielded.
- Carbons bonded to Hydrogen (C-4, C-6): Their chemical shifts will be influenced by the neighboring electron-withdrawing groups.

Predicted ^{19}F NMR Spectrum

The three fluorine atoms are chemically non-equivalent and will give rise to three separate signals in the ^{19}F NMR spectrum. The interpretation hinges on understanding both F-H and F-F coupling constants, which are typically larger than H-H couplings and can occur over multiple bonds.[4][5]

- F-1, F-2, F-5: Each fluorine signal will be split by the other two fluorine atoms and the nearby protons. The magnitude of the coupling constants (J) will depend on the number of bonds separating the coupled nuclei (e.g., ^3JFF , ^4JFF , ^3JHF , ^4JHF).

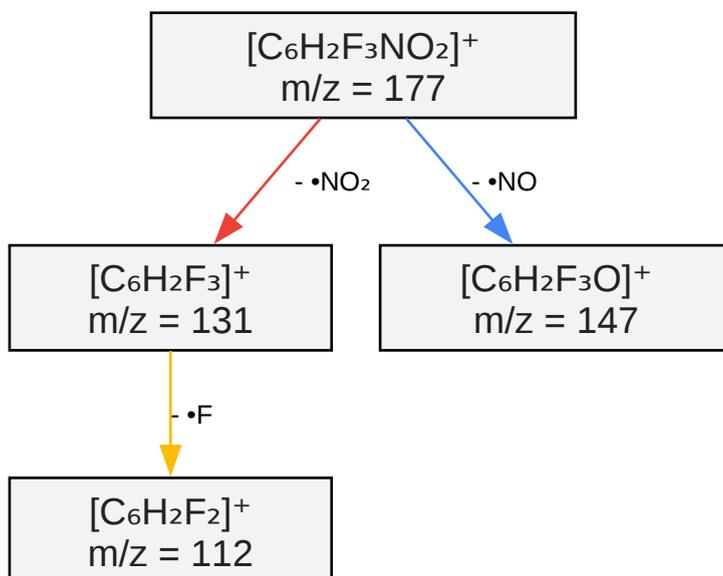
Data Presentation: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Coupling To
^1H	~7.5 - 8.5	ddd (doublet of doublets of doublets)	H, F
^{13}C	~110 - 160	d (for C-F), s (for others)	F
^{19}F	~ -110 to -150	m (multiplet)	H, F

Note: Chemical shifts are predictive and relative to standard references (TMS for ^1H and ^{13}C , CFCl_3 for ^{19}F).[6]

Logical Relationships: Predicted NMR Coupling Network

The following diagram illustrates the key spin-spin couplings expected for **1,2,5-trifluoro-3-nitrobenzene**.



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Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Method:** Inject a small volume (e.g., 1 μ L) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program to ensure separation and elution of the compound.
- **MS Method:** The GC eluent is directed into the ion source of the Mass Spectrometer, typically operated in Electron Ionization (EI) mode at 70 eV.
- **Data Acquisition:** Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.
- **Data Analysis:** Identify the peak corresponding to **1,2,5-trifluoro-3-nitrobenzene** in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive spectral analysis of **1,2,5-trifluoro-3-nitrobenzene** requires a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—complex multiplets in the ^1H and ^{19}F NMR, characteristic strong absorptions for NO_2 and C-F groups in the IR, and a clear fragmentation pattern beginning with the loss of NO_2 in the MS—provide a robust analytical framework. By understanding the underlying principles that govern these spectral outcomes, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

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